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molecular formula C13H11N3 B8353461 3-Phenyl-1h-indazol-6-ylamine

3-Phenyl-1h-indazol-6-ylamine

Cat. No. B8353461
M. Wt: 209.25 g/mol
InChI Key: GXPSEFHENUNPKG-UHFFFAOYSA-N
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Patent
US06541481B2

Procedure details

To a solution of 2-chloro-5-nitro-benzophenone (1.0 g) in THF (tetrahydrofuran) (15 ml) was added anhydrous hydrazine (120 mg). The resulting reaction mixture was kept stirring at room temperature for 2-4 hours. The solvent was removed in vacuo and the residue dissolved in EtOAc, washed with water and brine, dried over Na2SO4. Removal of the solvent afforded (0.8 g, 88%) product 6-Nitro-3-phenyl-1H-indazole (5). 6-Nitro-3-phenyl-1H-indazole was hydrogenated over H2/Pd and gave 0.5 g of 3-phenyl-1H-indazol-6-ylamine (71.5%). M/z: 210.0. 1H NMR (CD3OD): 7.86 (d, 2H, J=7.9 Hz), 7.47 (t, J=8.1 Hz), 7.35 (t, 3H, J=8.7 Hz), 7.01 (d, 1H, J=8.7 Hz).
Name
6-Nitro-3-phenyl-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
H2 Pd
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:9][NH:10]2)=[CH:6][CH:5]=1)([O-])=O>[H][H].[Pd]>[C:13]1([C:8]2[C:7]3[C:11](=[CH:12][C:4]([NH2:1])=[CH:5][CH:6]=3)[NH:10][N:9]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
6-Nitro-3-phenyl-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(=NNC2=C1)C1=CC=CC=C1
Step Two
Name
H2 Pd
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H][H].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NNC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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